(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine
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Overview
Description
(S)-3,3-Difluoro-8-azaspiro[45]decan-1-amine is a chiral amine compound characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine typically involves the use of chiral amine transaminases (ATAs) which catalyze the transamination reactions to produce chiral amines with high enantioselectivity under mild conditions . The process can be carried out in a continuous flow mode, which enhances the efficiency and scalability of the synthesis .
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalytic routes, which are more sustainable and environmentally friendly compared to traditional chemical synthesis methods. The use of immobilized enzymes in continuous flow reactors allows for the efficient production of chiral amines with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, modulating their activity and influencing biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decan-3-amine: This compound shares a similar spirocyclic structure but contains a sulfur atom instead of fluorine.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with a similar core structure, but with additional nitrogen atoms and a ketone group.
Uniqueness
(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is unique due to the presence of fluorine atoms, which enhance its chemical stability and binding affinity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties and reduced metabolic degradation .
Properties
Molecular Formula |
C9H16F2N2 |
---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2/t7-/m0/s1 |
InChI Key |
AMFUYLGGRMKMSG-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNCCC12CC(C[C@@H]2N)(F)F |
Canonical SMILES |
C1CNCCC12CC(CC2N)(F)F |
Origin of Product |
United States |
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